N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Description

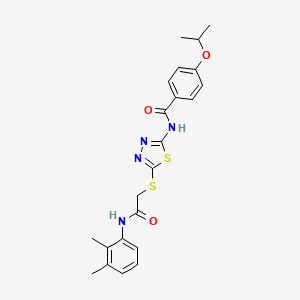

The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide features a 1,3,4-thiadiazole core substituted with:

- A thioether-linked ethyl group bearing a 2,3-dimethylphenylamide moiety.

- A 4-isopropoxybenzamide group at the 2-position.

This structure combines sulfur-containing heterocyclic architecture with aromatic and alkyl substituents, which are common in bioactive molecules. The thiadiazole core is known for its metabolic stability and hydrogen-bonding capacity, while the isopropoxy and dimethylphenyl groups may enhance lipophilicity and target specificity .

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-13(2)29-17-10-8-16(9-11-17)20(28)24-21-25-26-22(31-21)30-12-19(27)23-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCTWYZFMZNTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and thiophene derivatives, have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and π-π stacking. The presence of the 2,3-dimethylphenyl group and the thiadiazol ring could potentially enhance the compound’s binding affinity to its targets.

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways, influencing a wide range of biological processes.

Pharmacokinetics

The presence of the isopropoxy group and the thiadiazol ring could potentially enhance the compound’s bioavailability and metabolic stability.

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound with a unique structure that suggests potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes:

- A thiadiazole ring , known for its diverse biological activities.

- An isopropoxybenzamide moiety , which may enhance its interaction with biological targets.

- A dimethylphenylamino group , contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

This compound has been linked to various biological activities, particularly in the fields of oncology and antimicrobial research. The following table summarizes the observed activities:

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes related to cancer progression.

- Receptor Binding : The structural features suggest potential interactions with various biological receptors.

- Cell Membrane Penetration : The mesoionic nature of thiadiazole allows these compounds to cross cellular membranes effectively.

Case Studies and Research Findings

Research on thiadiazole derivatives has demonstrated a broad spectrum of pharmacological properties. For instance:

- A study indicated that thiadiazole derivatives could significantly inhibit cancer cell proliferation and induce apoptosis in vitro .

- Another investigation highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria .

Future Directions for Research

Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted. Potential areas include:

- In Vitro and In Vivo Studies : To validate anticancer and antimicrobial properties.

- Mechanistic Studies : To explore the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide exhibit significant anticancer properties. For instance, studies have shown that similar thiadiazole derivatives can inhibit key signaling pathways involved in cell proliferation and survival, such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are critical for tumor growth and metastasis.

2. Enzyme Inhibition

The compound may also function as an inhibitor of specific metalloenzymes. Research on related compounds has demonstrated their ability to inhibit carbonic anhydrase isoforms associated with tumor progression . The inhibition of these enzymes can lead to reduced tumor viability and enhanced apoptosis in cancer cells.

3. Antimicrobial Properties

Thiadiazole derivatives have been studied for their antimicrobial activity against various pathogens. The unique structural attributes of this compound suggest potential applications in combating bacterial infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and pH to achieve high yields. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for monitoring synthesis progress and confirming product identity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of thiadiazole derivatives against breast cancer cell lines (MCF-7). The results indicated that these compounds could induce apoptosis through modulation of apoptotic markers such as Bax and Bcl-2 . this compound's structure suggests it may exhibit similar or enhanced activity.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives with similar structural motifs were tested against carbonic anhydrase isoforms II and IX. The results showed potent inhibition with IC50 values ranging from 16.1 nM to 598.2 nM for tumor-associated isoforms . This highlights the potential of this compound in therapeutic applications targeting these enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Varied Substituents

Compound 7a–7l (N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives)

- Structural Similarities : Shares the 1,3,4-thiadiazole core and a benzamide group.

- Key Differences : Replaces the 4-isopropoxybenzamide with simpler benzamide and substitutes the dimethylphenyl group with a piperidinyl-ethylthio chain.

- Spectroscopy :

- IR : C=O (amide) at ~1660–1680 cm⁻¹, C=S (thiadiazole) at ~1240–1255 cm⁻¹, consistent with the target compound’s expected peaks.

- 1H-NMR : Aromatic protons (δ 7.2–8.1 ppm), isopropyl groups (δ 1.2–1.4 ppm for CH(CH₃)₂) in the target compound would differ from the piperidinyl protons (δ 2.5–3.5 ppm) in 7a–7l .

Compound I (5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine)

- Structural Similarities : 1,3,4-thiadiazole core with aryl substituents.

- Key Differences : Lacks the amide and thioether linkages; instead, features a 3-phenylpropyl chain and 2-chloroaniline group.

- Synthesis : Uses POCl₃-mediated cyclization of N-phenylthiosemicarbazide, differing from the target’s likely hydrazide-based route .

Heterocyclic Analogs with Divergent Cores

Triazole Derivatives (Compounds 7–9)

- Structural Basis : 1,2,4-Triazole-3-thiones with sulfonylphenyl and difluorophenyl groups.

- Key Differences : Triazole vs. thiadiazole core; sulfonyl groups introduce polar character absent in the target compound.

- Tautomerism : Exists as thione-thiol tautomers (evidenced by IR absence of S–H stretches at ~2500–2600 cm⁻¹), whereas thiadiazoles lack this tautomeric behavior .

Tetrazole-Based Aroylurea Derivatives (Compounds 2h, 2j, 2m)

- Structural Basis : Tetrazole core with aryl urea substituents.

- Key Differences : Tetrazole’s higher nitrogen content increases polarity compared to thiadiazole. The 4-isopropoxybenzamide in the target may mimic the aroylurea’s hydrogen-bonding capacity but with distinct steric effects.

- Bioactivity : Demonstrated plant growth regulation (e.g., auxin-like activity for 2h, 2j), suggesting substituent-driven bioactivity parallels that the target compound might exhibit .

Substituent Effects on Physicochemical Properties

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound contains a 1,3,4-thiadiazole core linked to a benzamide moiety via a thioether bridge, with substituents including a 2,3-dimethylphenyl group and an isopropoxybenzamide group. These features confer unique electronic properties:

- The thiadiazole ring enhances metabolic stability and π-π stacking interactions with biological targets .

- The isopropoxy group increases lipophilicity, improving membrane permeability .

- The 2,3-dimethylphenyl group may sterically hinder enzymatic degradation . Methodological Insight: Use DFT calculations to map electron density and predict reactive sites .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis involves multi-step reactions, including:

- Nucleophilic substitution for thioether formation (e.g., using NaH or K₂CO₃ as base in DMF at 60–80°C) .

- Amide coupling (e.g., HATU/DIPEA in DCM) to attach the benzamide moiety .

- Key optimization parameters:

-

Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

-

Catalyst selection : Pd-based catalysts improve cross-coupling efficiency in aryl substitutions .

Data Table:Step Reagents/Conditions Yield (%) Purity (HPLC) Thioether formation NaH, DMF, 70°C 65–75 >95% Amide coupling HATU, DIPEA, DCM 80–85 >98%

Q. Which characterization techniques are critical for confirming the compound’s structure?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) and verifies substituent positions .

- HRMS : Confirms molecular weight (e.g., [M+H]+ observed at m/z 485.112) .

- IR Spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹ for amide C=O) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., IC₅₀ determination via fluorescence polarization vs. radiometric assays) .

- Solubility issues : Pre-saturate solutions in DMSO/PBS (pH 7.4) to ensure consistent bioavailability .

- Target selectivity : Perform SPR (Surface Plasmon Resonance) to differentiate binding affinities for off-target proteins . Methodological Insight: Validate findings across ≥3 independent labs using orthogonal assays (e.g., SPR, ITC, cellular uptake studies) .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- X-ray crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to identify binding pockets .

- Molecular dynamics simulations : Model interactions over 100 ns trajectories to assess stability of ligand-target complexes .

- SAR studies : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency . Methodological Insight: Combine ITC (Isothermal Titration Calorimetry) and HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) to quantify binding energetics and conformational changes .

Data Contradiction Analysis

Q. Why do some studies report high in vitro activity but low in vivo efficacy?

- Metabolic instability : The thioether bridge is prone to oxidation by cytochrome P450 enzymes .

- Poor tissue penetration : High LogP (>3) limits blood-brain barrier crossing . Resolution: Use LC-MS/MS to track metabolite formation in plasma and adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.